molecular formula C12H17N B12993964 Cyclobutyl(p-tolyl)methanamine CAS No. 1016749-43-1

Cyclobutyl(p-tolyl)methanamine

Cat. No.: B12993964
CAS No.: 1016749-43-1
M. Wt: 175.27 g/mol
InChI Key: HJUBVJHETMKCEY-UHFFFAOYSA-N
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Description

Cyclobutyl(p-tolyl)methanamine (CAS: 1016749-43-1) is a secondary amine featuring a cyclobutyl group and a para-tolyl (4-methylphenyl) substituent attached to a central methanamine backbone. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol . The compound is utilized as a pharmaceutical intermediate, often in hydrochloride form (CAS: 1098362-01-6; MW: 211.73 g/mol), to enhance solubility and stability . Its structural rigidity from the cyclobutyl ring and aromatic para-tolyl group makes it a valuable scaffold in drug discovery, particularly for targeting enzymes or receptors requiring sterically defined interactions.

Properties

CAS No.

1016749-43-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclobutyl-(4-methylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10,12H,2-4,13H2,1H3

InChI Key

HJUBVJHETMKCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCC2)N

Origin of Product

United States

Preparation Methods

Cyclobutyl(p-tolyl)methanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutyl bromide with p-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclobutyl(p-tolyl)methanamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclobutyl(p-tolyl)methanamine has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclobutyl(p-tolyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Cyclobutyl(phenyl)methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
(R/S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₆ClN 197.71 Phenyl instead of p-tolyl Higher lipophilicity (logP) due to lack of methyl group; chiral centers influence enantioselective binding .
1-[1-(4-Chlorophenyl)cyclobutyl]methanamine C₁₁H₁₃ClN₂ 208.69 4-Chlorophenyl substituent Enhanced electronegativity from Cl atom; used in antimicrobial agent synthesis .
(5-Chlorothiophen-2-yl)(cyclobutyl)methanamine C₉H₁₂ClNS 201.72 Chlorothiophene ring Sulfur atom introduces π-π stacking potential; explored in antiviral research .

Heterocyclic-Substituted Cyclobutylmethanamines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine C₁₀H₂₁N₃ 183.30 4-Methylpiperazine Increased basicity from tertiary amine; used in p97 ATPase inhibitors .
(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine C₁₂H₂₅N₃ 211.35 4-Isopropylpiperazine Bulkier substituent reduces metabolic clearance; improves pharmacokinetics .
[2-(Aminomethyl)cyclobutyl]methanamine C₆H₁₄N₂ 114.19 Dual aminomethyl groups High polarity (pKa ~10.57); potential chelating agent for metal catalysis .

Aromatic Ring-Modified Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Naphthalen-2-yl(p-tolyl)methanamine C₁₈H₁₇N 247.34 Naphthyl instead of cyclobutyl Extended aromatic system enhances UV absorption; studied in fluorescence probes .
Cyclohexyl(p-tolyl)methanamine C₁₄H₂₁N 203.33 Cyclohexyl instead of cyclobutyl Reduced ring strain improves stability; lower melting point .
N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine C₁₆H₁₇N 223.32 Schiff base (imine) functional group Forms stable crystals; used in catalytic amine oxidation studies .

Key Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl in 4-chlorophenyl derivatives) increase electrophilicity, enhancing interactions with biological targets .
  • Electron-Donating Groups (e.g., methyl in p-tolyl) improve solubility and reduce metabolic degradation .

Ring System Modifications :

  • Cyclobutyl vs. Cyclohexyl : Cyclobutyl’s smaller ring increases steric hindrance and conformational rigidity, favoring selective receptor binding .
  • Aromatic vs. Heteroaromatic : Thiophene-containing analogs (e.g., chlorothiophene) exhibit unique electronic profiles for targeting sulfur-rich enzyme active sites .

Functional Group Impact :

  • Schiff Bases : Imine derivatives (e.g., 4b) are prone to hydrolysis but useful as intermediates in asymmetric synthesis .
  • Piperazine Substituents : Enhance water solubility and bioavailability in drug candidates .

Biological Activity

Cyclobutyl(p-tolyl)methanamine is an organic compound characterized by its unique structural features, which include a cyclobutyl ring and a p-tolyl (4-methylphenyl) group attached to a methanamine moiety. Its chemical formula contributes to its distinctive properties, making it a subject of interest in biological research. This article explores the biological activity of this compound, examining its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : Approximately 175.25 g/mol
  • Structural Features :
    • A four-membered cyclobutane ring, which introduces strain and unique reactivity.
    • A p-tolyl group that enhances its aromatic character and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : The compound has been investigated for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antidepressant Properties : Some derivatives of the compound have shown promise as antidepressants, demonstrating effects on serotonin and norepinephrine pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may modulate various biochemical pathways relevant to therapeutic applications. Potential interactions include:

  • Binding to specific receptors or enzymes involved in neurotransmission.
  • Modulating the activity of key enzymes related to metabolic processes.

In Silico Studies

Recent computational studies have utilized in silico methods to predict the biological activity profiles of this compound. These studies focus on:

  • Drug-Like Properties : Assessing the interactions of the compound with pharmacological targets.
  • Metabolic Transformations : Evaluating how the compound is metabolized in the human body and the implications for its therapeutic efficacy .

Enzyme Inhibition Studies

This compound has been tested for its inhibitory effects on various enzymes critical to health outcomes. For example:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating conditions like Alzheimer's disease.
  • Alpha-Amylase and Alpha-Glucosidase : These enzymes are targets for managing diabetes through carbohydrate metabolism regulation .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
Cyclohexyl(phenyl)methanamineSix-membered ringGreater stability due to larger ring size
Cyclopropyl(phenyl)methanamineThree-membered ringHigher strain energy, leading to different reactivity
Cyclopentyl(phenyl)methanamineFive-membered ringIntermediate stability compared to cyclohexane
This compound Four-membered ringUnique electronic and steric properties; higher strain

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